molecular formula C23H21NO5 B12186066 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one

9-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one

Cat. No.: B12186066
M. Wt: 391.4 g/mol
InChI Key: CPZKUIWFVJVJGA-UHFFFAOYSA-N
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Description

9-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one is a complex organic compound with a unique structure that combines multiple ring systems, including benzodioxin, cyclopenta, and oxazin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxin moiety, followed by the construction of the cyclopenta and oxazin rings through a series of cyclization and condensation reactions. The reaction conditions often require the use of polar aprotic solvents, such as N,N-dimethylformamide, and catalysts like lithium hydride .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

9-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of enzyme-mediated reactions or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one is unique due to its combination of multiple ring systems and potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H21NO5

Molecular Weight

391.4 g/mol

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4,17-dioxa-6-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraen-16-one

InChI

InChI=1S/C23H21NO5/c1-13-21-14(9-18-16-3-2-4-17(16)23(25)29-22(13)18)11-24(12-28-21)15-5-6-19-20(10-15)27-8-7-26-19/h5-6,9-10H,2-4,7-8,11-12H2,1H3

InChI Key

CPZKUIWFVJVJGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)CN(CO2)C5=CC6=C(C=C5)OCCO6

Origin of Product

United States

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